molecular formula C20H14BrFN2O3S2 B2502726 (3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894684-58-3

(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2502726
CAS No.: 894684-58-3
M. Wt: 493.37
InChI Key: BALYQRVUCSXKGJ-WQRHYEAKSA-N
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Description

The compound “(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione” features a thieno[3,2-c][1,2]thiazine-2,2,4-trione core with two key substituents:

  • A (4-fluorophenyl)methyl group at the 1-position, introducing electron-withdrawing effects and influencing lipophilicity.

Properties

IUPAC Name

(3Z)-3-[(2-bromoanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN2O3S2/c21-15-3-1-2-4-16(15)23-11-18-19(25)20-17(9-10-28-20)24(29(18,26)27)12-13-5-7-14(22)8-6-13/h1-11,23H,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALYQRVUCSXKGJ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. One common route includes the condensation of 2-bromobenzylamine with a thieno[3,2-c][1,2]thiazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromine and fluorine sites, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Structure Overview

The compound belongs to the thieno[3,2-c][1,2]thiazine family and features a thiazine core with multiple substituents that enhance its biological activity. The presence of bromine and fluorine atoms suggests potential interactions with biological targets.

Molecular Formula

The molecular formula for this compound is C19H15BrFN2O2SC_{19}H_{15}BrFN_2O_2S, indicating a complex structure with significant potential for pharmacological activity.

Anticancer Activity

Recent studies have indicated that thiazine derivatives exhibit promising anticancer properties. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Thiazine Derivatives

A study conducted by Arshad et al. (2020) demonstrated that thiazine derivatives possess a broad spectrum of biological activities, including anticancer effects. The synthesized compounds were evaluated against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity against cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazolidinone derivatives have been reported to exhibit antibacterial and antifungal properties.

Case Study: Antibacterial Activity

A related study highlighted that thiazolidinone derivatives showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Pesticidal Activity

The compound's structure may also lend itself to applications in agrochemicals, particularly as a pesticide or herbicide. Its thiazine core is known for its efficacy against various pests.

Case Study: Pesticidal Efficacy

Research has shown that thiazine-based compounds can effectively control agricultural pests such as aphids and beetles. A patent application outlined the use of similar compounds for pest control, demonstrating their effectiveness in field trials .

Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AnticancerThiazine DerivativeInhibition of cell proliferationArshad et al.
AntibacterialThiazolidinoneDisruption of bacterial cell wallsStudy on thiazolidinones
PesticidalThiazine DerivativeControl of agricultural pestsPatent EP3564225A1

Synthesis Pathways

Synthesis StepReagents UsedYield (%)
Step 12-bromobenzaldehyde + amines85%
Step 2Fluorinated phenyl compounds90%
Final ProductThieno[3,2-c][1,2]thiazine core75%

Mechanism of Action

The mechanism of action of (3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Electronic Properties

The target compound’s thienothiazine trione core differs significantly from analogs with triazole-thione () or triazolothiadiazine () scaffolds. Key differences include:

  • Thienothiazine trione: Combines sulfur and nitrogen heteroatoms in a fused bicyclic system, likely enhancing π-conjugation and acidity compared to triazole derivatives.
  • Triazole-thione (): Features a five-membered ring with three nitrogen atoms, offering hydrogen-bonding sites and moderate aromaticity .

Substituent Effects

Bromophenyl Groups:
  • Target Compound : The 2-bromophenyl substituent in the target introduces steric hindrance near the core, which may restrict rotational freedom and influence binding to biological targets.
Fluorophenyl Groups:
  • The 4-fluorophenylmethyl group in the target enhances metabolic stability and lipophilicity compared to the 3-fluorophenyl substituent in ’s triazole-thione .

Comparative Data Table

Compound Core Structure Substituents Key Properties/Activities
Target Compound Thienothiazine trione 2-bromophenylamino, 4-fluorobenzyl Steric bulk, potential FIN activity
Triazole-thione 3-fluorophenyl 85% synthesis yield
Triazole-thione 2-bromophenyl, variable R-groups Antimicrobial, antioxidant
Triazolothiadiazine 4-bromophenyl, pyridinyl Crystalline, planar structure

Research Implications and Gaps

  • Structural Optimization: The target’s thienothiazine core may offer advantages in drug design due to enhanced electronic properties over triazole derivatives.
  • Biological Testing: Priority should be given to evaluating the target’s activity against cancer cell lines (e.g., oral squamous cell carcinoma) based on ’s findings .
  • Synthetic Development : Adapting methodologies from and could improve the target’s synthesis efficiency .

Biological Activity

The compound (3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a member of the thieno[3,2-c][1,2]thiazine family. This compound exhibits potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings.

Chemical Structure

The compound's structure features a thieno[3,2-c][1,2]thiazine core with various substituents that may influence its biological properties. The presence of the bromophenyl and fluorophenyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer properties and interactions with various cellular pathways. The following sections detail specific findings related to its activity.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of thieno[3,2-c][1,2]thiazine derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies have shown that derivatives similar to this compound exhibit significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, a related compound demonstrated an IC50 value of 19.4 μM against MCF-7 cells .
  • Mechanism of Action : The mechanisms underlying the anticancer effects include induction of apoptosis and cell cycle arrest. Studies have indicated that these compounds can trigger morphological changes in cancer cells indicative of cytotoxicity .

Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact with specific protein targets involved in cancer progression:

  • Target Proteins : Docking simulations have suggested strong binding affinities to targets such as EGFR and PI3K pathways . These interactions may lead to inhibition of tumor growth and metastasis.

Case Studies

A few notable case studies highlight the biological activity of thieno[3,2-c][1,2]thiazine derivatives:

  • Case Study 1 : A derivative similar to this compound showed significant antiproliferative activity against FaDu cells with an IC50 value of 1.73 μM. The study demonstrated that this compound induced apoptosis through increased levels of cleaved caspase-3 and LC3A/B .
CompoundCell LineIC50 (μM)Mechanism
7aFaDu1.73Apoptosis induction
10bMCF-719.4Cell cycle arrest

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